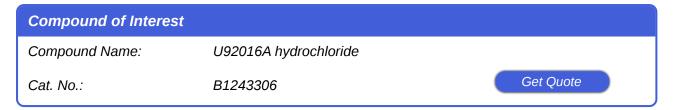


Technical Guide: U-92016A Hydrochloride (CAS: 149654-41-1)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

U-92016A Hydrochloride is a potent and selective serotonin 5-HT₁A receptor agonist.[1][2] With a high affinity for the 5-HT₁A receptor, it demonstrates significant selectivity over other serotonin, dopamine, and adrenergic receptor subtypes.[1] Its mechanism of action, involving the inhibition of adenylyl cyclase, makes it a valuable tool for research into neuropsychiatric conditions where modulation of the serotonergic system is a key therapeutic strategy, such as anxiety and depression.[2] This document provides a comprehensive overview of the technical data, pharmacological profile, and relevant experimental methodologies for U-92016A Hydrochloride.

Chemical and Physical Properties



Property	Value	Reference
CAS Number	149654-41-1	[3]
Alternate Name	(8R)-8- (Dipropylamino)-6,7,8,9- tetrahydro-3H-benzo[e]indole- 2-carbonitrile hydrochloride (1:1)	[3]
Molecular Formula	C19H25N3•HCl	[1][3]
Molecular Weight	331.9 g/mol	[1]
Purity	≥98%	[1]
Formulation	A crystalline solid	[1]
Solubility	DMSO: 20 mg/ml; DMF: 5 mg/ml; Ethanol: 1 mg/ml; PBS (pH 7.2): 0.1 mg/ml	[1]

Pharmacological Profile Receptor Binding Affinity

U-92016A is characterized by its high-affinity binding to the 5-HT₁A receptor. The following table summarizes its binding affinities (Ki) across various neurotransmitter receptors, highlighting its selectivity.



Receptor Target	Binding Affinity (Ki) [nM]	Reference
5-HT1A	0.4	[1]
5-HT ₁ D	7.7	[1]
Dopamine D ₂	36	[1]
5-HT ₂	>1,000	[1]
Dopamine D ₁	>1,000	[1]
α ₁ -Adrenergic	>1,000	[1]
α ₂ -Adrenergic	>1,000	[1]

Functional Activity

As a 5-HT₁A receptor agonist, U-92016A inhibits forskolin-stimulated cyclic AMP (cAMP) synthesis in vitro.[1] The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit, which in turn inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

In Vivo Activity

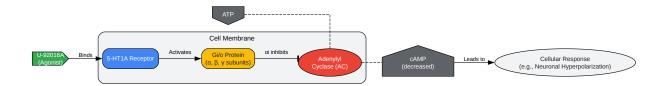
- Hypothermia Induction: In mice, U-92016A induces hypothermia with an ED₅₀ of 0.041 mg/kg.[1]
- Serotonergic Effects: At a dose of 5 mg/kg in rats, it induces 5-HT syndrome, evidenced by flat body posture and reciprocal forepaw treading, and decreases the accumulation of 5-HT and dopamine.[1]
- Cardiovascular Effects: The compound dose-dependently decreases arterial blood pressure and heart rate in spontaneously hypertensive rats.[1]
- Behavioral Effects: U-92016A has been shown to reverse isolation-induced aggression in mice.[1]

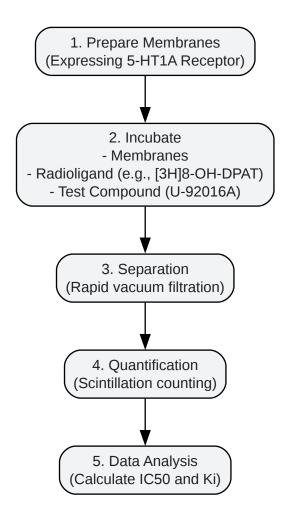
Signaling Pathways and Experimental Workflows



5-HT₁A Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway for the 5-HT₁A receptor. As an agonist, U-92016A binds to the receptor, promoting the dissociation of the Gαi subunit, which then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.





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